molecular formula C19H15FN2O2S B2498250 (3-(4-fluorophenyl)-5-(5-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone CAS No. 1808404-19-4

(3-(4-fluorophenyl)-5-(5-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

Cat. No.: B2498250
CAS No.: 1808404-19-4
M. Wt: 354.4
InChI Key: XFTXTAMPZPCZTP-UHFFFAOYSA-N
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Description

(3-(4-fluorophenyl)-5-(5-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a synthetic compound of significant interest in pharmacological research due to its potent and selective interaction with the cannabinoid receptor type 1 (CB1). This compound functions as a CB1 receptor inverse agonist, a mechanism of action that has been extensively investigated for its potential to modulate energy metabolism and appetite. Research into CB1 inverse agonists has historically targeted conditions like obesity and metabolic syndrome , though the therapeutic landscape is complex. The specific molecular architecture of this ligand, featuring the 4-fluorophenyl and methylthiophene substituents, is designed to optimize receptor binding affinity and pharmacokinetic properties, making it a valuable chemical tool for probing the endocannabinoid system. Current research applications for this compound extend beyond metabolic studies to include investigating its role in hepatic fibrosis and neurological disorders , where CB1 receptor signaling is implicated. It serves as a critical reference standard and active probe in in vitro binding assays, functional antagonist studies, and in vivo models to decipher the nuanced pathophysiology of CB1-mediated pathways and to guide the development of novel therapeutics with improved safety profiles. The incorporation of the fluorophenyl group is a common medicinal chemistry strategy to enhance metabolic stability and membrane permeability, thereby increasing the compound's utility in experimental settings.

Properties

IUPAC Name

[5-(4-fluorophenyl)-3-(5-methylthiophen-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2S/c1-12-4-9-18(25-12)16-11-15(13-5-7-14(20)8-6-13)21-22(16)19(23)17-3-2-10-24-17/h2-10,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTXTAMPZPCZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(4-fluorophenyl)-5-(5-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of the compound is C15H14FN3OS, with a molecular weight of 293.35 g/mol. Its structure features a pyrazole ring fused with a furan moiety and is substituted with a fluorophenyl group and a methylthiophenyl group, which are critical for its biological activity.

Antitumor Activity

Recent studies have shown that pyrazole derivatives exhibit significant antitumor properties. For example, compounds similar to the one have been evaluated for their inhibitory effects on various cancer cell lines. A series of pyrazole derivatives demonstrated potent activity against BRAF(V600E) mutations, which are prevalent in melanoma cancers . The mechanism involves the inhibition of key signaling pathways that promote tumor growth.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Molecular docking studies indicated that it could inhibit pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

Research has indicated that pyrazole derivatives possess antimicrobial activity against various pathogens. Studies showed that certain derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria . The mechanism appears to involve disruption of bacterial cell membranes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the pyrazole ring can lead to variations in potency and selectivity against specific biological targets. For instance:

Substituent Effect on Activity
4-FluorophenylEnhances antitumor activity
5-MethylthiophenIncreases anti-inflammatory effects
Furan moietyContributes to overall stability and bioavailability

Case Studies

  • Antitumor Efficacy : A study evaluated a series of pyrazole derivatives against human melanoma cells. The results indicated that compounds with similar structures to this compound showed IC50 values in the low micromolar range, indicating strong cytotoxicity .
  • Anti-inflammatory Mechanism : In vitro assays demonstrated that the compound inhibited LPS-induced nitric oxide production in macrophages, suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Testing : A series of pyrazole-based compounds were tested against common bacterial strains, showing significant inhibition with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Core Structure Key Substituents Heterocycle Notable Features
Target Compound Pyrazoline 4-Fluorophenyl, 5-methylthiophene Furan Dual heterocyclic motifs
Compound 4 Pyrazoline-Thiazole 4-Chlorophenyl, Triazole Thiazole Antimicrobial activity
Compound Pyrazoline 2-Hydroxyphenyl, 4-Methoxyphenyl Thiophene Enhanced H-bonding capability
Compound Pyrazoline Phenyl, Trifluoromethylphenyl None High lipophilicity

Substituent Effects on Physicochemical Properties

  • Halogen Substitution: Compounds 4 (Cl) and 5 (F) in and are isostructural but exhibit minor differences in crystal packing due to halogen size and electronegativity . The target compound’s 4-fluorophenyl group may similarly influence packing efficiency and intermolecular interactions.
  • Hydrogen-Bonding Groups: The hydroxyphenyl group in ’s compound introduces H-bond donor/acceptor sites absent in the target compound, which could affect solubility and target binding .

Crystallographic and Conformational Properties

  • Isostructurality: Compounds 4 and 5 () share identical crystal structures (triclinic, P̄1 symmetry) despite halogen differences, highlighting the robustness of their core framework . The target compound’s furan methanone may introduce distinct packing motifs due to furan’s smaller size compared to thiazole.
  • Molecular Planarity : Both Compounds 4 and 5 exhibit near-planar conformations, except for one fluorophenyl group oriented perpendicularly . The target compound’s 5-methylthiophene and furan groups may introduce similar conformational flexibility.

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